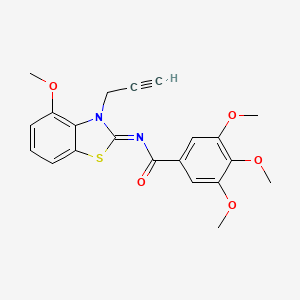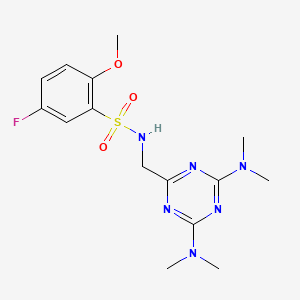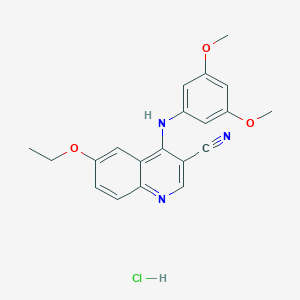
4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, including derivatives like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, were evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities : A study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These derivatives were found to possess good or moderate activities against various microorganisms, highlighting their potential in antimicrobial treatment (Bektaş et al., 2007).
Antibacterial and Antifungal Activities : Another research focused on synthesizing compounds exhibiting promising antibacterial and antifungal activities. The study emphasizes the potential of these compounds in developing new antimicrobial agents (Patel & Dhameliya, 2010).
Chemical Properties and Applications
Two-dimensional Supramolecular Assemblies : Acid functionalized derivatives of 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. This property is significant for the development of materials with potential applications in nanotechnology and molecular engineering (Seidel et al., 1995).
X-ray Diagnostic Agents : The synthesis of triiodo-1,3-benzenedicarboxamide analogs for X-ray diagnostic agents showcases the chemical versatility and potential medical applications of related compounds in improving diagnostic imaging techniques (Pillai et al., 1994).
Anti-Tubercular Scaffold : The development of novel derivatives for anti-tubercular activity highlights the potential use of these compounds in treating tuberculosis. This research demonstrates the significance of structural modification to enhance biological activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKPKZDWVWOXSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B2361284.png)
![2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2361287.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)
![S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2361291.png)
![N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2361294.png)
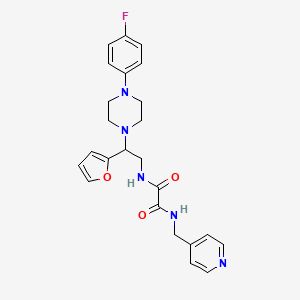
![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)
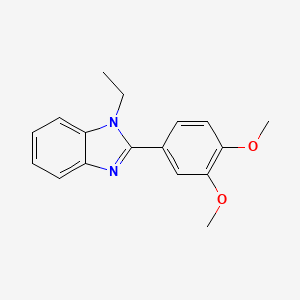
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)
